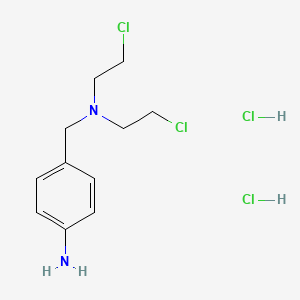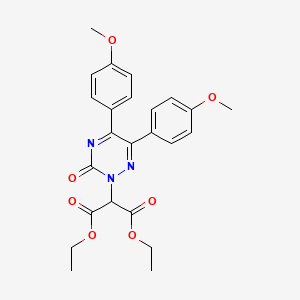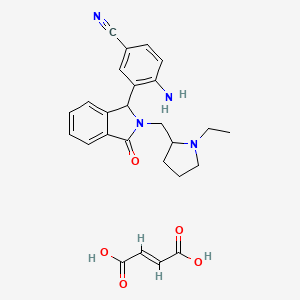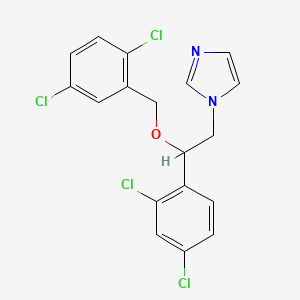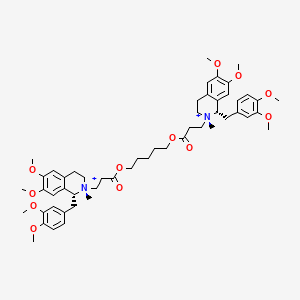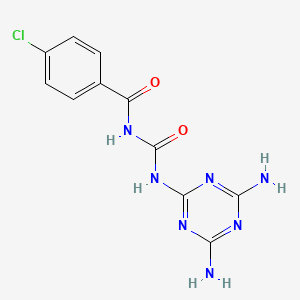
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties . The presence of the triazine ring in its structure makes it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- typically involves the reaction of cyanuric chloride with appropriate amines. One common method includes the nucleophilic substitution reaction where cyanuric chloride reacts with 4-amino benzoic acid and other amines under controlled conditions . The reaction is usually carried out in solvents like dioxane or dichloroethane, and bases such as sodium carbonate are used to facilitate the reaction .
Chemical Reactions Analysis
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- has several scientific research applications:
Antibacterial Activity: It has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Research: The compound is being studied for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Antifungal Activity: It has demonstrated antifungal activity against various fungal strains.
Molecular Docking Studies: The compound has been used in molecular docking studies to identify potential drug targets, such as DNA gyrase.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- involves its interaction with specific molecular targets. For instance, in antibacterial applications, it targets bacterial enzymes like DNA gyrase, inhibiting their function and thereby preventing bacterial replication . In anticancer research, it may interfere with cellular pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- can be compared with other 1,3,5-triazine derivatives, such as:
4-(4,6-Dichloro-1,3,5-triazin-2-yl)amino-benzoic acid: This compound also exhibits significant antimicrobial activity.
4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its antibacterial and antifungal properties.
2-Chloro-4,6-diamino-1,3,5-triazine: Another triazine derivative with notable biological activities.
The uniqueness of Benzamide, 4-chloro-N-(((4,6-diamino-1,3,5-triazin-2-yl)amino)carbonyl)- lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications.
Properties
CAS No. |
123199-93-9 |
|---|---|
Molecular Formula |
C11H10ClN7O2 |
Molecular Weight |
307.69 g/mol |
IUPAC Name |
4-chloro-N-[(4,6-diamino-1,3,5-triazin-2-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C11H10ClN7O2/c12-6-3-1-5(2-4-6)7(20)15-11(21)19-10-17-8(13)16-9(14)18-10/h1-4H,(H6,13,14,15,16,17,18,19,20,21) |
InChI Key |
WUWDXTXYFWLRLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=O)NC2=NC(=NC(=N2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


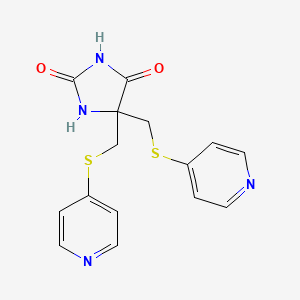
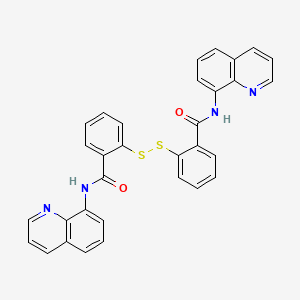
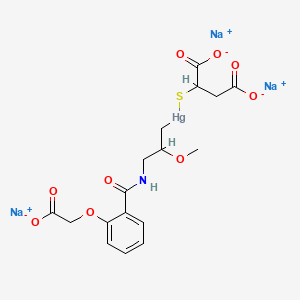
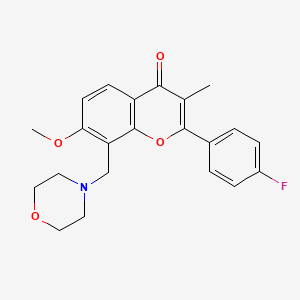
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
